molecular formula C14H11BrO2 B1312772 Benzaldehyde, 2-bromo-3-(phenylmethoxy)- CAS No. 158584-99-7

Benzaldehyde, 2-bromo-3-(phenylmethoxy)-

Cat. No. B1312772
M. Wt: 291.14 g/mol
InChI Key: OEQKLUDXMWUISR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Bromobenzaldehyde, involves various reactions including Suzuki-Miyaura and Buchwald-Hartwig reactions, and cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-Bromobenzaldehyde, includes a bromine atom attached to a benzene ring with an aldehyde functional group .


Chemical Reactions Analysis

2-Bromobenzaldehyde is used in various synthetic applications, including the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reaction, preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Bromobenzaldehyde, include a molecular weight of 185.02, a boiling point of 230 °C, a melting point of 16-19 °C, and a density of 1.585 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Catalysis

A wide range of scientific research applications for Benzaldehyde, 2-bromo-3-(phenylmethoxy)-, and related compounds has been explored, focusing on synthesis processes, catalysis, and the development of novel compounds with potential applications in various fields, excluding any direct association with drug use, dosage, or side effects.

  • Synthetic Pathways and Intermediates : The synthesis of complex benzaldehyde derivatives involves multiple steps, including reactions with bromine and various catalysts to obtain specialized compounds. For instance, the improvement of synthetic processes for trimethoxy benzaldehyde demonstrates the versatility of bromo-substituted benzaldehydes in organic synthesis (Yangyu Feng, 2002).

  • Catalysis and Oxidation Reactions : Benzaldehyde derivatives serve as catalysts or substrates in oxidation reactions. A notable application is the use of a tetra-nuclear macrocyclic Zn(II) complex derived from a bromo-substituted benzaldehyde for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the role of these compounds in enhancing catalytic efficiency (L. Wang et al., 2021).

  • Organic Synthesis and Functionalization : The functionalization of benzaldehydes, including bromo-substituted variants, leads to the creation of novel organic compounds. This includes the synthesis of inden-1-one derivatives and the exploration of their chemical properties, highlighting the broad utility of these compounds in organic chemistry and materials science (K. Kobayashi et al., 2013).

  • Antioxidant, Antimicrobial, and Anticancer Properties : The synthesis of benzaldehyde derivatives has also been explored for their potential antioxidant, antimicrobial, and anticancer properties. This research underscores the potential biomedical applications of these compounds, beyond their use in traditional synthetic chemistry (M. Konuş et al., 2019).

  • Advanced Material Synthesis : Benzaldehyde derivatives are utilized in the synthesis of advanced materials, such as copolymers, demonstrating their application in materials science and engineering. This research indicates the role of these compounds in developing new materials with specific properties and applications (G. Kharas et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is combustible, causes skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQKLUDXMWUISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461377
Record name Benzaldehyde, 2-bromo-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-bromo-3-(phenylmethoxy)-

CAS RN

158584-99-7
Record name Benzaldehyde, 2-bromo-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(2-bromo-3-benzyloxy-benzyl alcohol (251 g, 0.86 mol) was dissolved in THF (300 mL) and sodium bromide (13.2 g, 0.128 mol) added. The reaction mixture was cooled to 0° C. and TEMPO (0.67 g, 4.28 mmol) was added followed by a freshly prepared (0° C.) solution of sodium bicarbonate (10.8 g, 0.128 mol) in 1 liter of commercial Chlorox® bleach. This was stirred rapidly at 0° C. for 3 h and sodium sulfite added. Any precipitated solids were dissolved upon addition of deionized water. The organics were separated and the aqueous layer extracted with ethyl acetate. The combined organics were washed with brine, dried (MgSO4) and concentrated. The residue was cooled in an ice bath and the precipitated solids collected by filtration to give 2-bromo-3-benzyloxybenzaldehyde (224 g, 90%): mp 125°-6° C. The above prepared aldehyde (215 g) was combined in toluene (200 mL) with 1,3-propane diol (107 mL, 1.48 mol) and pTSA.H2O (1.6 g) and heated at the reflux temperature with azeotropic removal of water via a Dean-Stark trap. After 1.5 h the reaction mixture was cooled and washed with saturated sodium bicarbonate and brine. The organics were separated, dried (MgSO4) and evaporated. The residue was crystallized from methanol to afford the title compound as a white solid (248 g, 96%): mp 73°-4° C.
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